N,2-Dimethylquinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N,2-dimethylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-8-6-7-9-4-3-5-10(11(9)13-8)16(14,15)12-2/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKPHHMLHPGERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)NC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Quinoline Derivatives
The synthesis begins with the sulfonation of quinoline or its methyl-substituted analog. Quinoline undergoes electrophilic aromatic substitution at the 8-position due to the electron-withdrawing effect of the pyridinic nitrogen, which directs sulfonation to the para position relative to the nitrogen atom. For N,2-Dimethylquinoline-8-sulfonamide, 2-methylquinoline is first sulfonated using concentrated sulfuric acid at elevated temperatures (150–180°C) to yield 2-methylquinoline-8-sulfonic acid.
Reaction Conditions :
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is critical for subsequent nucleophilic amination.
Procedure :
2-Methylquinoline-8-sulfonic acid (1 equiv) is refluxed with PCl₅ (2.5 equiv) in dichloromethane (DCM) for 4 hours. Excess reagent is removed under reduced pressure to isolate 2-methylquinoline-8-sulfonyl chloride as a yellow solid.
Key Data :
Amination with Dimethylamine
The sulfonyl chloride reacts with dimethylamine in a nucleophilic substitution to form the target sulfonamide. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane with a base such as triethylamine (Et₃N) to neutralize HCl byproducts.
Optimized Protocol :
- Reagents : 2-Methylquinoline-8-sulfonyl chloride (1 equiv), dimethylamine (2 equiv, 40% aqueous solution), Et₃N (2.2 equiv)
- Solvent : THF, 0°C to room temperature
- Reaction Time : 2 hours
- Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography
- Yield : 75–80%
Multi-Component Cyclization Strategies
Azidoaldehyde and Ketosulfonamide Condensation
A novel approach involves the Staudinger-aza-Wittig cyclization, as demonstrated in the synthesis of related quinoline-3-sulfonamides. For this compound, 8-azidoquinoline-2-carbaldehyde (hypothetical intermediate) reacts with N,N-dimethyl-2-oxopropane-1-sulfonamide in the presence of triphenylphosphine (PPh₃) and piperidine.
- Substrates : 8-Azidoquinoline-2-carbaldehyde (1.25 equiv), N,N-dimethyl-2-oxopropane-1-sulfonamide (1 equiv)
- Reagents : PPh₃ (1.5 equiv), piperidine (1.25 equiv)
- Solvent : Acetonitrile (MeCN)
- Conditions : 80°C, 12 hours
- Yield : ~60–70% (extrapolated from analogous reactions)
Mechanistic Insight :
The reaction proceeds via iminophosphorane intermediate formation, followed by cyclization to construct the quinoline core and simultaneous introduction of the sulfonamide group.
Post-Synthetic Modification Approaches
Methylation of Quinoline-8-sulfonamide
An alternative route involves methylating pre-formed quinoline-8-sulfonamide at the 2-position. Friedel-Crafts alkylation using methyl chloride and AlCl₃ as a catalyst introduces the methyl group regioselectively.
Procedure :
- Substrate : Quinoline-8-sulfonamide (1 equiv)
- Methylating Agent : CH₃Cl (1.2 equiv), AlCl₃ (1.5 equiv)
- Solvent : Nitromethane, 50°C, 6 hours
- Yield : 50–60%
Limitations :
- Competitive sulfonamide group participation may lead to side reactions.
- Lower regioselectivity compared to direct sulfonation of 2-methylquinoline.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfonation-Amination | Sulfonation → Chlorination → Amination | 75–80% | High scalability, fewer steps | Requires harsh sulfonation conditions |
| Multi-Component | Cyclization with azidoaldehyde | 60–70% | Single-pot synthesis, regiocontrol | Complex intermediate synthesis |
| Post-Synthetic | Friedel-Crafts methylation | 50–60% | Flexibility in substitution | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethylquinoline-8-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline sulfonamides.
Scientific Research Applications
N,2-Dimethylquinoline-8-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethylquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,2-Dimethylquinoline-8-sulfonamide with three analogs: N-(2-methoxy-2-(2-methoxyphenyl)ethyl)quinoline-8-sulfonamide, 2-amino-N-(quinolin-8-yl)benzenesulfonamide (CAS 16082-64-7), and styryquinoline derivatives (e.g., compounds 9–14 from ).
Structural and Functional Group Variations
| Compound | Key Substituents | Functional Impact |
|---|---|---|
| This compound | - Methyl groups (N, 2-position) - Sulfonamide at 8-position |
Enhanced lipophilicity; moderate solubility due to sulfonamide |
| N-(2-methoxy-...ethyl)quinoline-8-sulfonamide | - Methoxy groups on ethyl linker and phenyl ring - Sulfonamide at 8-position |
Increased polarity and solubility; conformational flexibility via ethyl linker |
| 2-amino-N-(quinolin-8-yl)benzenesulfonamide | - Amino group on benzene ring - Sulfonamide linkage to quinoline |
Improved hydrogen-bonding capacity; potential for enhanced target binding |
| Styryquinolines (e.g., compounds 9–14) | - Styryl substituents - Chloro or methoxy groups on quinoline |
Extended conjugation for fluorescence/photoactivity; halogenation enhances stability |
Key Observations :
- Lipophilicity: The methyl groups in this compound increase its membrane permeability compared to the methoxy-containing analog, which favors aqueous solubility .
- Synthesis Complexity: Styryquinolines require multi-step reactions (e.g., aldol condensation followed by cyclization), whereas this compound is synthesized via direct amination and methylation, offering higher scalability .
Physicochemical Properties
- Solubility: Lower than methoxy-substituted analogs due to reduced polarity but higher than styryquinolines with chloro groups.
- Stability: Methyl groups confer steric protection against metabolic degradation compared to amino-substituted sulfonamides.
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